

Spectroscopic Profile of Dimethyl 4-hydroxyphthalate: A Technical Guide

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Compound of Interest

Compound Name: **Dimethyl 4-hydroxyphthalate**

Cat. No.: **B1329615**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Dimethyl 4-hydroxyphthalate** (CAS: 22479-95-4), a key organic compound with applications in chemical synthesis and materials science. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Dimethyl 4-hydroxyphthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.73	d	1H	Ar-H (H-6)
7.00	d	1H	Ar-H (H-5)
6.92	s	1H	Ar-H (H-3)
~5.0-6.0	br s	1H	Ar-OH
3.90	s	3H	OCH ₃ (Ester at C1)
3.86	s	3H	OCH ₃ (Ester at C2)

Data sourced from an experimental spectrum in CDCl₃. The broad singlet for the hydroxyl proton is solvent and concentration-dependent and may not always be distinctly observed.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Assignment
169.5 - 172.0	C=O (Ester)
168.0 - 170.5	C=O (Ester)
160.0 - 163.0	C-OH (C4)
132.0 - 134.0	Ar-C (C6)
123.0 - 125.0	Ar-C (C2)
121.0 - 123.0	Ar-C (C1)
119.0 - 121.0	Ar-C (C5)
110.0 - 112.0	Ar-C (C3)
52.0 - 54.0	OCH ₃
51.5 - 53.5	OCH ₃

Note: This data is based on predicted chemical shifts from standard correlation tables. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet Technique)

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3200 - 3400	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3000 - 3100	Medium	C-H Stretch	Aromatic
2850 - 2960	Medium	C-H Stretch	Methyl (CH ₃)
~1720	Strong, Sharp	C=O Stretch	Ester Carbonyl
1580 - 1610	Medium-Strong	C=C Stretch	Aromatic Ring
1400 - 1500	Medium-Strong	C=C Stretch	Aromatic Ring
1200 - 1300	Strong	C-O Stretch	Ester
1000 - 1100	Strong	C-O Stretch	Ester

Key characteristic peaks include a broad hydroxyl stretch and a sharp, intense ester carbonyl stretch.[\[1\]](#)

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Interpretation
210	Moderate	[M] ⁺ (Molecular Ion)
179	High (Base Peak)	[M-OCH ₃] ⁺
180	Moderate-High	[M-CH ₂ O] ⁺

The molecular formula is $C_{10}H_{10}O_5$, corresponding to a molecular weight of 210.18 g/mol .[\[2\]](#)

Experimental Protocols

Detailed methodologies for acquiring the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of purified **Dimethyl 4-hydroxyphthalate**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean, dry NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - 1H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Key parameters include a pulse angle of 30-90°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are required.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS reference signal. Integrate the peaks in the 1H spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet)

- Material Preparation:

- Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove all moisture. Store in a desiccator until use.
- Ensure the agate mortar and pestle, die set, and all spatulas are scrupulously clean and dry.
- Sample Mixture: Weigh approximately 1-2 mg of **Dimethyl 4-hydroxyphthalate** and 200-250 mg of the dried KBr.
- Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample within the KBr matrix.
- Pellet Formation:
 - Transfer a small amount of the powder mixture into the pellet die, ensuring an even distribution.
 - Place the die into a hydraulic press.
 - Apply pressure (typically 8-10 tons) for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.
- Data Acquisition: Carefully remove the thin, transparent (or translucent) pellet from the die and place it in the spectrometer's sample holder. Record the background spectrum (air or a pure KBr pellet) first, then acquire the sample spectrum.

GC-MS Protocol

- Sample Preparation: Prepare a stock solution of **Dimethyl 4-hydroxyphthalate** in a high-purity solvent such as ethyl acetate or dichloromethane. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution.
- Instrument Setup:
 - Gas Chromatograph (GC): Use a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set up a temperature program, for

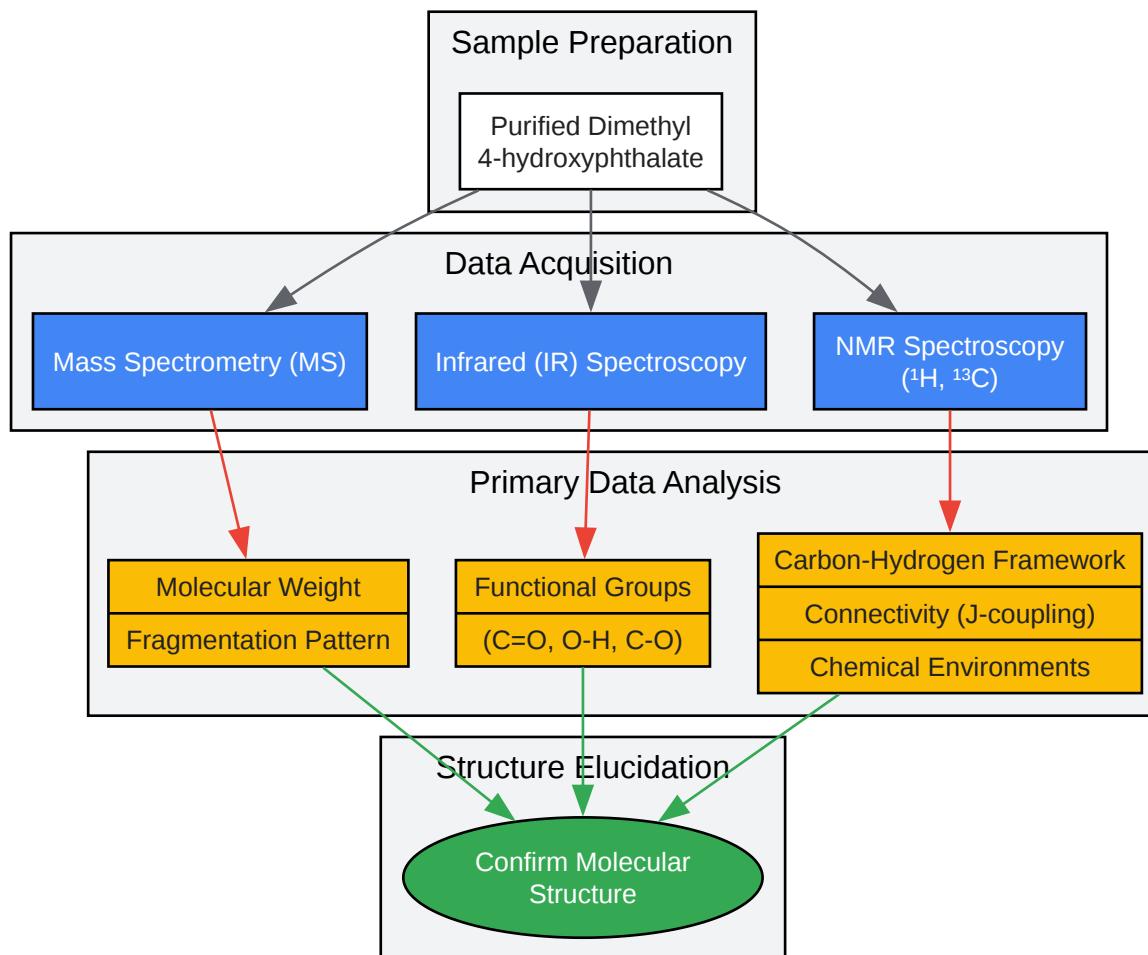
instance, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes. Use helium as the carrier gas at a constant flow rate.

- Mass Spectrometer (MS): Set the ion source to electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 450.
- Injection: Inject 1 μ L of the prepared sample solution into the GC inlet, which is typically heated to 250-280°C.
- Data Acquisition and Analysis: The GC separates the components of the sample over time, and the eluting compounds are subsequently ionized and fragmented in the MS. The mass spectrum corresponding to the GC peak for **Dimethyl 4-hydroxyphthalate** is recorded. The resulting total ion chromatogram (TIC) and the mass spectrum are analyzed to confirm the retention time and fragmentation pattern of the compound.

Logical Workflow and Relationships

The structural elucidation of an organic compound like **Dimethyl 4-hydroxyphthalate** follows a logical progression where different spectroscopic techniques provide complementary information.

Spectroscopic Analysis Workflow for Dimethyl 4-hydroxyphthalate

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Caption: Logical workflow for spectroscopic analysis and structure confirmation.

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References

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